Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-
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Overview
Description
(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a hydroxy group followed by the introduction of a benzyloxy group. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.
Scientific Research Applications
(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to enzymes or receptors, while the hydroxy and keto groups participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxybenzoic acid: Used as a pharmaceutical intermediate.
Phenylboronic pinacol esters: Considered for drug design and delivery.
Pinacol boronic esters: Valuable in organic synthesis.
Uniqueness
(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a compound of significant interest.
Properties
CAS No. |
66178-06-1 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
IBFHVVYOZSCYNN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)O |
Origin of Product |
United States |
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